![molecular formula C17H21BrN2O2 B1532332 Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 920023-51-4](/img/structure/B1532332.png)
Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate, also known as TBBC, is a compound which has recently been gaining attention for its potential applications in various scientific fields. TBBC is a derivative of the piperidine class of compounds, and it is composed of a tert-butyl group, a bromophenyl group, and a cyanopiperidine group. It has been studied for its potential to act as a ligand in certain reactions, and has been found to be a useful reagent in organic synthesis. In addition, TBBC has been studied for its potential applications in biochemistry, pharmacology, and other scientific fields.
Scientific Research Applications
Synthesis and Characterization of Arylpalladium Complexes
Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate serves as a precursor in the synthesis and characterization of monomeric arylpalladium(II) halide complexes. These complexes have been investigated for their structural characteristics and potential in catalyzing cross-coupling reactions, demonstrating their utility in organic synthesis and pharmaceutical chemistry. The study reveals that these complexes can engage in reactions with nucleophiles to form arylamines, ethers, biaryls, and stilbenes, showcasing their versatility in synthetic applications (Stambuli, Bühl, & Hartwig, 2002).
Curtius Rearrangement for Boc-protected Amines
The compound plays a critical role in the one-pot Curtius rearrangement process for the synthesis of tert-butyl carbamates. This mild and efficient method allows for the formation of Boc-protected amines from carboxylic acids, highlighting its importance in the preparation of protected amino acids and peptides, which are crucial for various research and development areas in medicinal chemistry (Lebel & Leogane, 2005).
Ruthenium-Catalyzed C–H Arylation
Research has also explored the use of tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate in ruthenium-catalyzed C–H arylation processes. These studies demonstrate the compound's utility in facilitating the arylation of carboxylic acids with aryl and heteroaryl halides, thereby opening new avenues for creating biologically active molecules and materials with potential pharmaceutical applications (Huang & Weix, 2016).
Synthesis of Anticancer Drug Intermediates
The compound is instrumental in synthesizing key intermediates for small molecule anticancer drugs. Its versatility is highlighted through a synthetic method that involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating its significance in the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).
properties
IUPAC Name |
tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKYSDJZBSDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678151 | |
Record name | tert-Butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
CAS RN |
920023-51-4 | |
Record name | 1,1-Dimethylethyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920023-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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